N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been recognized for their biological and pharmacological activities, including anticancer , anti-inflammatory , antitubercular , and antimicrobial properties.
Mode of Action
Benzothiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt essential cellular processes and lead to cell death.
Result of Action
Benzothiazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may inhibit cell growth or induce cell death in certain types of cells.
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-29-17-5-3-14(9-19(17)30-2)7-8-24-21(27)11-16-12-33-23(25-16)26-22(28)15-4-6-18-20(10-15)32-13-31-18/h3-6,9-10,12H,7-8,11,13H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXFTVYUKBNDGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.